3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3rd position and a carboxylic acid group at the 6th position of the imidazo[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyrazine core, followed by bromination to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
- 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
- Imidazo[1,2-a]pyridines
Comparison: Compared to similar compounds, 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6/h1-3H,(H,12,13) |
InChI Key |
MOOKIBJOWMZDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)C(=O)O)Br |
Origin of Product |
United States |
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